Docetaxel Hydroxy-tert-butyl-carbamate

Übersicht

Beschreibung

Synthesis Analysis

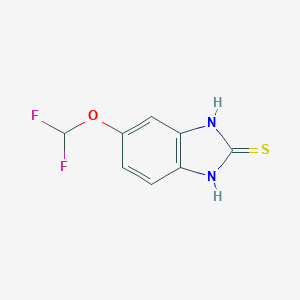

The synthesis of docetaxel derivatives, including those with hydroxy-tert-butyl-carbamate modifications, often involves complex multi-step chemical reactions. For example, one synthesis route starts from 10-deacetylbaccatin III, utilizing oxazolidinecarboxylic acid followed by acylation of intermediate amines. Such synthetic pathways are designed to introduce tert-butyl and hydroxy modifications to the docetaxel structure, aiming to improve its physicochemical properties and therapeutic profile (Ali et al., 1995).

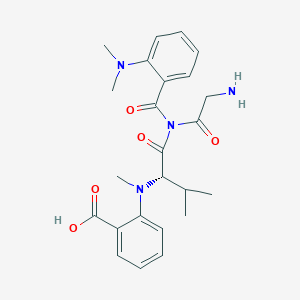

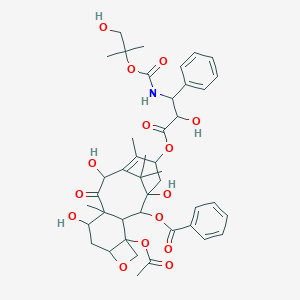

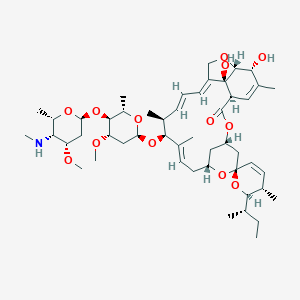

Molecular Structure Analysis

The molecular structure of docetaxel hydroxy-tert-butyl-carbamate includes modifications that potentially affect its interaction with biological targets. The addition of hydroxy and tert-butyl groups to the docetaxel scaffold could alter the compound's conformational dynamics and binding affinity to microtubules, which is the primary mechanism of action for docetaxel. These structural modifications are critical for understanding the derivative's enhanced properties compared to the parent compound.

Chemical Reactions and Properties

Docetaxel and its derivatives undergo various chemical reactions, particularly those involving the functional groups introduced by modifications. The hydroxy-tert-butyl-carbamate group may undergo hydrolysis under physiological conditions, releasing the active docetaxel moiety. Additionally, the chemical stability and reactivity of the derivative in biological systems are crucial for its pharmacological efficacy and safety profile.

Physical Properties Analysis

The introduction of hydroxy-tert-butyl-carbamate to docetaxel significantly influences its physical properties, including solubility and stability. Derivatives like docetaxel hydroxy-tert-butyl-carbamate are designed to be more soluble in aqueous and biological fluids, enhancing their bioavailability and reducing the need for toxic solubilizing agents used in the formulation of the parent drug (Mikhail & Allen, 2010).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Cancer Drug Production : An improved radiosynthesis method for [(11)C]docetaxel has been developed, enabling faster, semi-automated production with good yield. This is significant for its application as a cancer drug (van Tilburg et al., 2008).

Nanoparticle-Based Immunoassay : A nanoparticle-based docetaxel immunoassay provides a rapid, simple, and cost-effective method for measuring drug concentration. This assists in calculating systemic exposure and pharmacokinetic parameters in patients with non-small cell lung cancer (Salamone et al., 2011).

Metabolism in Mice : Research on docetaxel metabolism in mice has identified potential new metabolites in feces and bile. Notably, a carboxyl-containing tert-butyl product that degrades under storage conditions was the most abundant unknown metabolite (Bardelmeijer et al., 2005).

Reduced Cytotoxic Properties of Metabolites : Docetaxel metabolites extracted from human feces show reduced cytotoxic and myelotoxic properties, suggesting their potential in cancer treatments (Sparreboom et al., 1996).

3'-N-tert-Butylsulfonyl Analogues : Novel 3'-N-tert-butylsulfonyl analogues of docetaxel have shown potent cytotoxicities against various human tumor cell lines (Ke et al., 2008).

Enhanced Anti-Cancer Activity with Micelles : High docetaxel-loaded poly(2-oxazoline) micelles demonstrate high drug loading content, superior safety, and considerable anti-cancer activity, suitable for future clinical research (Xu et al., 2021).

Quantification in Human Plasma : A sensitive LC-MS/MS assay has been developed for accurate quantification of cabazitaxel and its metabolite docetaxel in human plasma, supporting clinical drug monitoring in prostate cancer patients (Kort et al., 2013).

Metabolism and Cytochrome P450 Interactions : Research has also focused on the metabolism of docetaxel, particularly its interactions with other antineoplastic drugs and involvement of cytochrome P450 enzymes (Royer et al., 1996; Marre et al., 1996).

Safety And Hazards

Zukünftige Richtungen

There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .

Eigenschaften

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABZZLXXUPZIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578106 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docetaxel Hydroxy-tert-butyl-carbamate | |

CAS RN |

154044-57-2 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

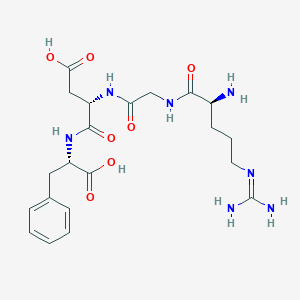

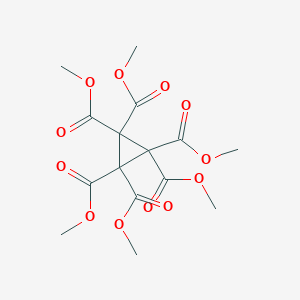

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

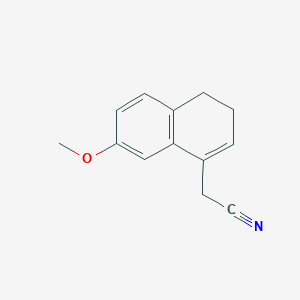

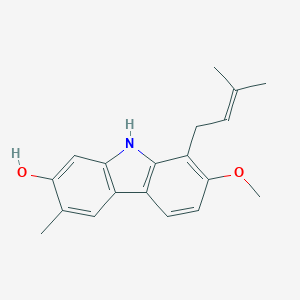

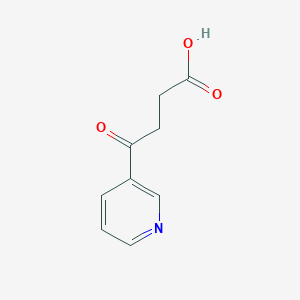

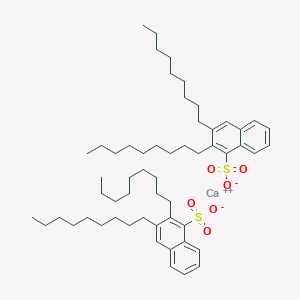

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)